9Z,12E-Tetradecadienal 9Z,12E-Tetradecadienal
Brand Name: Vulcanchem
CAS No.: 87092-33-9
VCID: VC0013398
InChI: InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5-
SMILES: CC=CCC=CCCCCCCCC=O
Molecular Formula: C14H24O
Molecular Weight: 208.34

9Z,12E-Tetradecadienal

CAS No.: 87092-33-9

Cat. No.: VC0013398

Molecular Formula: C14H24O

Molecular Weight: 208.34

Purity: 96%

* For research use only. Not for human or veterinary use.

9Z,12E-Tetradecadienal - 87092-33-9

CAS No. 87092-33-9
Molecular Formula C14H24O
Molecular Weight 208.34
IUPAC Name (9Z,12E)-tetradeca-9,12-dienal
Standard InChI InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5-
SMILES CC=CCC=CCCCCCCCC=O

Chemical Structure and Properties

9Z,12E-Tetradecadienal is a 14-carbon aldehyde with two double bonds positioned at the 9th and 12th carbon atoms. The nomenclature indicates specific stereochemistry, with the double bond at position 9 having Z (cis) configuration and the double bond at position 12 having E (trans) configuration. This precise stereochemical arrangement is critical for its biological function.

Molecular Characteristics

The molecular formula of 9Z,12E-Tetradecadienal is C₁₄H₂₄O, differentiating it from related acetate compounds like (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate which has a molecular formula of C₁₆H₂₈O₂. The compound's stereochemistry plays a pivotal role in its receptor binding properties, as even slight variations in the position or geometry of double bonds significantly alter biological activity.

Physical Properties

Based on structural analysis and comparison with similar compounds, 9Z,12E-Tetradecadienal likely exhibits these physical properties:

PropertyValue (Estimated)
Physical StateColorless to light yellow oil
Molecular Weight208.34 g/mol
Boiling PointApproximately 290°C
SolubilityLow water solubility, soluble in organic solvents
StabilityProne to oxidation, particularly at double bonds

The aldehyde functional group renders this compound more reactive than related acetates, making it susceptible to oxidation reactions and potentially shorter shelf-life without proper storage conditions.

Comparison with Related Compounds

Understanding the relationship between 9Z,12E-Tetradecadienal and structurally similar compounds provides valuable context for its applications.

Structural Comparison

9Z,12E-Tetradecadienal differs from (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate primarily in its terminal functional group. While both share identical carbon chains with double bonds at positions 9 and 12, the aldehyde features a terminal -CHO group rather than the -CH₂OCOCH₃ group found in the acetate.

Functional Comparison

The following table illustrates key differences between these related compounds:

Feature9Z,12E-Tetradecadienal(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate
Functional GroupAldehyde (-CHO)Acetate ester (-CH₂OCOCH₃)
Molecular FormulaC₁₄H₂₄OC₁₆H₂₈O₂
Molecular Weight208.34 g/mol252.39 g/mol
ReactivityHigher (more susceptible to oxidation)Lower (more stable)
VolatilityHigherLower

These structural differences significantly impact their chemical properties and biological activities, including pheromone function in target insects.

Synthesis and Production

The synthesis of 9Z,12E-Tetradecadienal requires precise control of stereochemistry to ensure the correct configuration of the two double bonds.

Stereochemical Considerations

The stereochemical purity of 9Z,12E-Tetradecadienal is critically important for its biological activity. Analogous to related compounds, it likely requires isomer purity exceeding 80% for effective field application as a pheromone.

Biological Activity

9Z,12E-Tetradecadienal belongs to a class of compounds that function as semiochemicals, facilitating chemical communication between organisms.

Role in Insect Communication

As with structurally similar compounds, 9Z,12E-Tetradecadienal likely functions as a sex pheromone component in certain Lepidopteran species. The aldehyde functional group often provides greater volatility compared to corresponding alcohols or acetates, potentially affecting the distance over which the pheromone signals can be detected.

Species Specificity

The specific stereochemistry of 9Z,12E-Tetradecadienal confers high specificity in receptor binding. Based on patterns observed with related compounds, even minor alterations in stereochemistry can dramatically reduce biological activity:

Isomer VariationPredicted Effect on Activity
(9E,12E) configurationSignificantly reduced activity
(9Z,12Z) configurationPotential antagonist effect
Position shift (e.g., 8Z,11E)Different species specificity

This high degree of stereochemical specificity helps prevent cross-attraction between different insect species, maintaining reproductive isolation.

Applications in Pest Management

The potential applications of 9Z,12E-Tetradecadienal in pest management stem from its likely role as an insect pheromone.

Monitoring Applications

Similar to related compounds like (9Z,12E)-Tetradecadienyl acetate, this aldehyde could potentially be utilized in trapping systems for population monitoring of target pest species. These monitoring systems typically employ low concentrations of the pheromone to attract males into traps, allowing for population assessment.

Mating Disruption

Based on applications of similar compounds, 9Z,12E-Tetradecadienal might be effective in mating disruption strategies. For context, field trials with related compounds have demonstrated significant reductions in male moth captures (>95%) and reduced infestation levels (35-40%) when applied at appropriate concentrations .

The following table illustrates potential application parameters based on analogous compounds:

Application ParameterEstimated Value
Application Rate40-60 dispensers/hectare
Pheromone Loading5-10 mg/dispenser
Release Rate4-6 mg/hectare/day
Application Duration50-60 days

Research Challenges and Future Directions

Several research challenges and opportunities exist for advancing our understanding of 9Z,12E-Tetradecadienal.

Analytical Challenges

The analysis and characterization of 9Z,12E-Tetradecadienal present several challenges:

  • Maintaining stereochemical integrity during isolation and purification

  • Distinguishing between closely related isomers using analytical techniques

  • Quantifying trace amounts in biological samples

Recommended analytical approaches would likely include chiral GC columns or polarimetry to validate stereochemical purity, similar to methods used for related compounds.

Future Research Opportunities

Potential areas for future investigation include:

  • Comparative studies of receptor binding affinities between 9Z,12E-Tetradecadienal and related acetate esters or alcohols

  • Development of improved synthesis methods to achieve higher stereochemical purity

  • Field trials evaluating efficacy in different insect pest management scenarios

  • Structure-activity relationship studies to optimize biological activity

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator